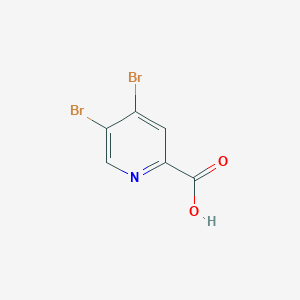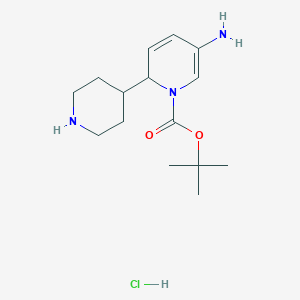
Centatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Centatin is a small molecule drug developed by the Central Drug Research Institute. This compound has shown promise in various therapeutic areas, particularly in oncology, due to its ability to target specific pathways implicated in diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Centatin involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in public literature. general methods for synthesizing small molecule drugs often involve:
Refluxing with organic solvents: This step typically involves heating the reactants in a solvent like acetone at temperatures below 50°C for several hours.
Anti-solvent precipitation: This method is used to purify the compound by adding an anti-solvent to precipitate the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would include:
Optimization of reaction conditions: Ensuring that the reactions are efficient and yield high purity products.
Use of industrial reactors: Large-scale reactors to handle the increased volume of reactants and solvents.
Purification techniques: Methods such as crystallization, filtration, and chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
Centatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Centatin has a wide range of scientific research applications, including:
作用機序
The mechanism of action for Centatin involves its ability to precisely target and neutralize certain proteins that are overexpressed in cancer cells . By binding to these proteins, this compound inhibits their function, which is crucial for the survival and proliferation of cancer cells . This targeted approach not only halts the growth of malignant cells but also triggers their apoptosis or programmed cell death . This dual mechanism makes this compound a potent anti-cancer agent with the potential to overcome resistance mechanisms that limit the efficacy of existing therapies .
類似化合物との比較
Centatin can be compared with other FXR antagonists and small molecule drugs targeting similar pathways. Some similar compounds include:
Guggulsterone: Another FXR antagonist derived from the resin of the Commiphora mukul tree.
Obeticholic acid: A semi-synthetic bile acid analog that acts as an FXR agonist, used in the treatment of primary biliary cholangitis.
Uniqueness
This compound’s uniqueness lies in its dual mechanism of action, targeting both the inhibition of protein function and the induction of apoptosis in cancer cells . This makes it a promising candidate for overcoming resistance mechanisms in cancer therapy .
特性
分子式 |
C21H30O2 |
|---|---|
分子量 |
314.5 g/mol |
IUPAC名 |
1-[(10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15?,16?,18?,19?,20-,21+/m0/s1 |
InChIキー |
YLFRRPUBVUAHSR-AKYPRQFMSA-N |
異性体SMILES |
CC(=O)C1=CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |
正規SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060399.png)
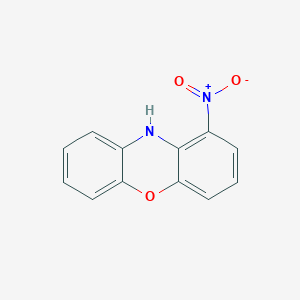
![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)
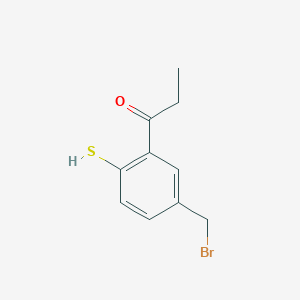

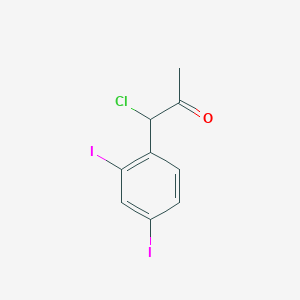


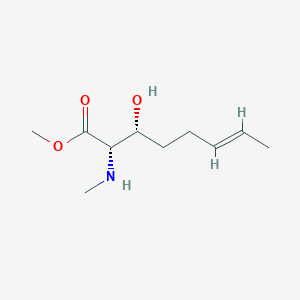

![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)
